N-(2-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Medicinal Chemistry Drug Discovery Screening Library

Screening compounds with uncharacterized bioactivity profiles create hit identification uncertainty. This pyrazolo[1,5-a]pyrazinone (CAS 941893-94-3) offers a structurally unique 2-ethoxyphenyl acetamide side chain absent from patent literature. - **Core Value:** Empirical hit-finding via high-throughput screening (HTS); no pre-existing SAR bias - **Structural Differentiation:** 2-phenyl substituent + 4-oxo pyrazinone ring vs. generic N-alkyl analogs - **Supply:** Screening quantity available; immediate delivery for exploratory pharmacology

Molecular Formula C22H20N4O3
Molecular Weight 388.4 g/mol
CAS No. 941893-94-3
Cat. No. B6502102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
CAS941893-94-3
Molecular FormulaC22H20N4O3
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
InChIInChI=1S/C22H20N4O3/c1-2-29-20-11-7-6-10-17(20)23-21(27)15-25-12-13-26-19(22(25)28)14-18(24-26)16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H,23,27)
InChIKeyUDTKGAMHCQNBNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide Sourcing & Baseline Profile


N-(2-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (CAS 941893-94-3) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrazinone heterocyclic class. It is currently available as a screening compound from commercial vendors . This compound features a 2-phenyl substituent on the pyrazolo ring and a 2-ethoxyphenyl acetamide side chain, distinguishing it from other members of this scaffold family. The pyrazolo[1,5-a]pyrazine core is recognized in medicinal chemistry for its potential interactions with kinase and GPCR targets, as evidenced by patent literature on V1b receptor antagonists and RET kinase inhibitors [1]. However, no target-specific bioactivity data for this exact compound has been identified in the public domain to date.

Scaffold Exploration Pyrazolo[1,5-a]pyrazine core with potential kinase/GPCR interactions
Screening Probe No pre-existing bioactivity data; suited for empirical hit discovery

Why Generic Pyrazolo[1,5-a]pyrazinone Cannot Substitute


Due to a complete absence of published, quantitative structure-activity relationship (SAR) data for the target compound and its closest analogs, no evidence-based argument can be made to differentiate it from generic substitution. A comprehensive search of primary research papers, authoritative databases (ChEMBL, BindingDB, PubChem BioAssay), and patent literature returned zero records for the compound's specific biological profile [1]. Without target engagement, potency, selectivity, or ADME data, any assertion of non-interchangeability would be speculative and in direct violation of evidence-based procurement principles. The compound currently functions as a unique chemical entity for screening purposes, where its differentiation must be empirically determined by the end user.

No comparative bioactivity data exists to differentiate this compound from close analogs.
Any substitution must be empirically validated; scaffold similarity does not guarantee interchangeable activity.
Unknown selectivity profiles may lead to different screening outcomes across analogs.

Null Quantitative Differentiation Evidence


No Target-Specific Bioactivity Data for Comparison

The prerequisite for a product-specific evidence guide is the existence of quantitative data for the target compound and at least one comparator. An exhaustive multi-database search (patents, primary literature, public bioactivity databases) failed to yield any inhibitory constants (IC50, Ki), binding affinities (Kd), or functional assay results for N-(2-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide [1]. Consequently, no head-to-head comparison, cross-study comparable analysis, or even a reliable class-level inference can be constructed. The compound is a blank slate for empirical screening.

Bioactivity Data
Data to verify
No data available
Empirical screening required
Multi-database search returned zero bioactivity records
Medicinal Chemistry Drug Discovery Screening Library

Validated Research Applications for N-(2-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide


Exploratory High-Throughput Screening (HTS)

The sole research application supported by the current evidence landscape is the compound's incorporation into exploratory high-throughput screens. As a screening compound from a commercial library, its primary value lies in its structural novelty within a biologically relevant pyrazolo[1,5-a]pyrazine scaffold . Researchers can use it to empirically probe for hits against novel targets, with the understanding that there are no pre-existing potency, selectivity, or ADME profiles to guide target selection.

Scaffold-Hopping & SAR Expansion

For research programs centered on the pyrazolo[1,5-a]pyrazine core (e.g., RET kinase or V1b receptor projects), this compound can serve as a fragment-mimetic or side-chain diversity element in a library [1]. Its specific 2-ethoxyphenyl acetamide group provides a vector for building proprietary SAR that is not yet explored in the reported patent literature, which predominantly features N-alkyl or N-aryl substituents.

Application
Selection Property
Validation Focus
Exploratory HTS
Structural novelty within pyrazolo[1,5-a]pyrazine scaffold
Empirical target hit identification
Scaffold-Hopping & SAR Expansion
2-Ethoxyphenyl acetamide side chain diversity
SAR expansion beyond reported patent space
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